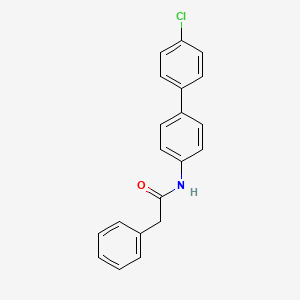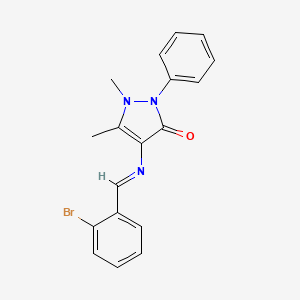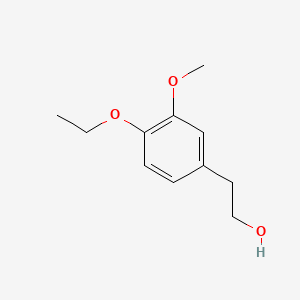
N-(4'-chlorobiphenyl-4-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is a chemical compound characterized by the presence of a biphenyl structure with a chloro substituent at the 4’ position and an acetamide group attached to the 2-phenyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 4-chlorophenylboronic acid is coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst and a base such as sodium carbonate . The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to a reduction reaction using sodium borohydride (NaBH4) and cobalt sulfate (CoSO4·7H2O) to yield 2-amino-4’-chloro-1,1’-biphenyl . Finally, this intermediate is reacted with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of multi-jet oscillating disk (MJOD) reactors can facilitate the Suzuki coupling and subsequent reduction steps, allowing for high-yield production of the intermediate and final products .
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Aplicaciones Científicas De Investigación
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, similar compounds like Boscalid act as inhibitors of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . By binding to the enzyme’s quinone reduction site, these compounds prevent ubiquinone from binding, thereby disrupting the tricarboxylic acid cycle and electron transport chain .
Comparación Con Compuestos Similares
Similar Compounds
4-chlorobiphenyl: A monochlorobiphenyl carrying a chloro substituent at position 4, used in various chemical applications.
Uniqueness
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H16ClNO |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-20(23)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
Clave InChI |
OHOWQGYBJPWKHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11989615.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989624.png)

![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)
![(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11989656.png)


![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
